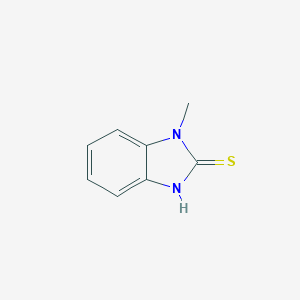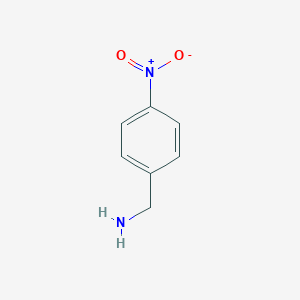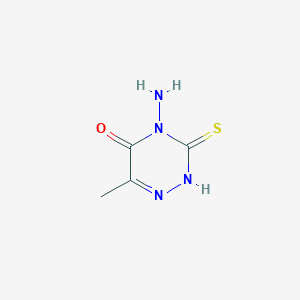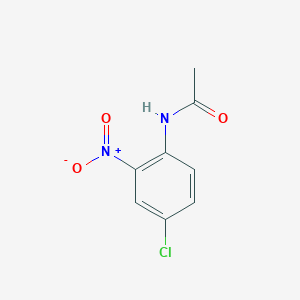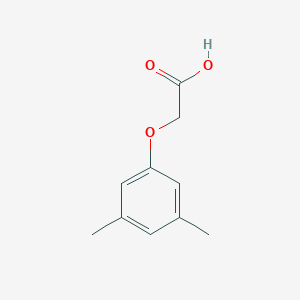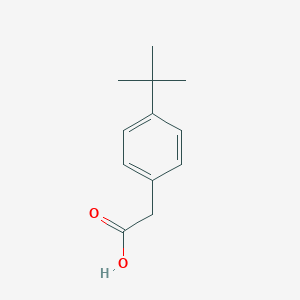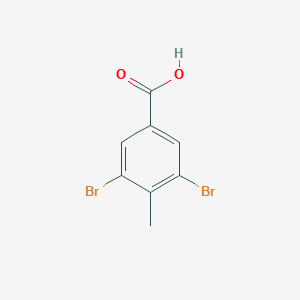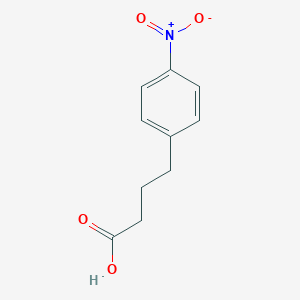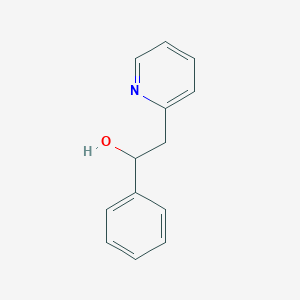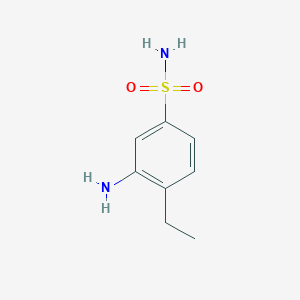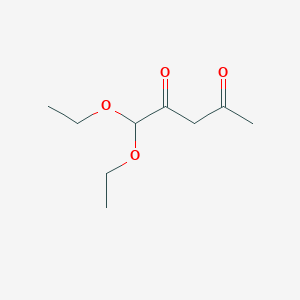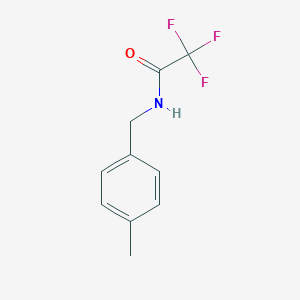
2,2,2-trifluoro-N-(4-methylbenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-trifluoro-N-(4-methylbenzyl)acetamide, also known as TFB, is a synthetic compound that has gained attention for its potential applications in scientific research. TFB is a derivative of acetamide and contains a trifluoromethyl group, which enhances its stability and reactivity. In
作用機序
The mechanism of action of 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide is not fully understood, but it is believed to involve the formation of covalent bonds with its target proteins. 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide contains a trifluoromethyl group, which is known to enhance the reactivity and stability of compounds. This trifluoromethyl group may react with nucleophilic residues in proteins, leading to the formation of covalent adducts. These covalent adducts may alter the function of the target proteins, leading to the observed biological effects of 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide.
生化学的および生理学的効果
2,2,2-trifluoro-N-(4-methylbenzyl)acetamide has been shown to have various biochemical and physiological effects. For example, 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide has been shown to inhibit the activity of fatty acid amide hydrolase, leading to increased levels of endocannabinoids such as anandamide. This may have analgesic and anti-inflammatory effects. 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide has also been shown to activate the GPR35 receptor, leading to various physiological effects such as immune response, inflammation, and cancer cell proliferation.
実験室実験の利点と制限
2,2,2-trifluoro-N-(4-methylbenzyl)acetamide has several advantages for lab experiments. 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide is a stable and reactive compound that can be easily synthesized in high purity and high yield. 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide can be used as a building block for the synthesis of various compounds with potential therapeutic properties. 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide has also been shown to have specific biological effects, making it a useful tool for studying various physiological processes.
However, 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide also has some limitations for lab experiments. 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide is a synthetic compound that may not accurately represent the properties of natural compounds. 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide may also have off-target effects that need to be carefully considered when interpreting experimental results.
将来の方向性
There are several future directions for the research on 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide. One direction is to further explore the mechanism of action of 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide and its target proteins. This may lead to the discovery of new therapeutic targets and compounds. Another direction is to synthesize and test new compounds based on 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide, with the aim of improving their potency, selectivity, and safety. Finally, 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide can be used as a tool for studying various physiological processes, such as pain, inflammation, and cancer, with the aim of improving our understanding of these processes and developing new therapies.
合成法
The synthesis of 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide involves the reaction of 4-methylbenzylamine with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide as a white solid. This synthesis method has been optimized to yield high purity and high yield of 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide.
科学的研究の応用
2,2,2-trifluoro-N-(4-methylbenzyl)acetamide has shown potential applications in scientific research, particularly in the field of medicinal chemistry. 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide has been used as a building block for the synthesis of various compounds with potential therapeutic properties. For example, 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide has been used to synthesize inhibitors of the enzyme fatty acid amide hydrolase, which is involved in the regulation of pain, inflammation, and mood. 2,2,2-trifluoro-N-(4-methylbenzyl)acetamide has also been used to synthesize compounds that target the G protein-coupled receptor GPR35, which is involved in various physiological processes such as immune response, inflammation, and cancer.
特性
CAS番号 |
88708-68-3 |
|---|---|
製品名 |
2,2,2-trifluoro-N-(4-methylbenzyl)acetamide |
分子式 |
C10H10F3NO |
分子量 |
217.19 g/mol |
IUPAC名 |
2,2,2-trifluoro-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C10H10F3NO/c1-7-2-4-8(5-3-7)6-14-9(15)10(11,12)13/h2-5H,6H2,1H3,(H,14,15) |
InChIキー |
KGNPSTIXBIQSQW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C(F)(F)F |
正規SMILES |
CC1=CC=C(C=C1)CNC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



